Cas no 2228113-09-3 (2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid)
2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid
- 2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid
- 2228113-09-3
- EN300-1959908
-
- Inchi: 1S/C11H13F3N2O2/c1-10(2,7(15)9(17)18)6-4-3-5-16-8(6)11(12,13)14/h3-5,7H,15H2,1-2H3,(H,17,18)
- InChI Key: NNPPXTQJDSXRJL-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=CN=1)C(C)(C)C(C(=O)O)N)(F)F
Computed Properties
- Exact Mass: 262.09291215g/mol
- Monoisotopic Mass: 262.09291215g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 76.2Ų
2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959908-1g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 1g |
$1714.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-5g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 5g |
$4972.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-10g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 10g |
$7373.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-0.05g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 0.05g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-0.1g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 0.1g |
$1508.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-0.25g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 0.25g |
$1577.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-0.5g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 0.5g |
$1646.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-1.0g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 1g |
$1714.0 | 2023-06-01 | ||
| Enamine | EN300-1959908-2.5g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 2.5g |
$3362.0 | 2023-09-17 | ||
| Enamine | EN300-1959908-5.0g |
2-amino-3-methyl-3-[2-(trifluoromethyl)pyridin-3-yl]butanoic acid |
2228113-09-3 | 5g |
$4972.0 | 2023-06-01 |
2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid
Introduction to 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid (CAS No. 2228113-09-3)
2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid, identified by the CAS number 2228113-09-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives class, characterized by its unique substitution pattern that includes an amino group, a methyl group, and a trifluoromethyl group on the pyridine ring, coupled with a butanoic acid side chain. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug discovery.
The molecular structure of 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid consists of a pyridine core substituted at the 2-position with an amino group, at the 3-position with a methyl group, and at the 5-position with a trifluoromethyl group. The butanoic acid side chain is attached to the 3-position of the pyridine ring, creating a bifunctional molecule with both basic (due to the amino group) and acidic (due to the carboxylic acid group) properties. This dual functionality makes it a versatile building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The combination of these features in 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid suggests its potential utility in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in various diseases, including cancer. Pyridine-based kinase inhibitors have shown promise in preclinical studies, and 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid could serve as a key intermediate in their development. The presence of both an amino group and a carboxylic acid group allows for further functionalization, enabling the creation of molecules with optimized pharmacokinetic profiles.
Recent advancements in computational chemistry have also highlighted the importance of molecular descriptors in predicting biological activity. Studies have demonstrated that compounds containing trifluoromethyl-substituted pyridine rings exhibit enhanced binding to target proteins compared to their non-fluorinated counterparts. This observation aligns well with the structural features of 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ylbutanoic acid, suggesting that it may exhibit strong binding affinity to kinases and other therapeutic targets.
The synthesis of 2-amino-3-methyl-3-2-(trifluoromethyl)pyridin-3-ybutoic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include nucleophilic substitution reactions to introduce the amino and methyl groups onto the pyridine ring, followed by carboxylation reactions to attach the butanoic acid side chain. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been reported to improve efficiency and selectivity in these transformations.
From a pharmaceutical perspective, 2-amino--methyl--m--(trifluoromethyl)pyridin--m-butanoic acid holds promise as a scaffold for drug discovery due to its structural complexity and functional diversity. Its ability to be further modified through various chemical transformations allows researchers to explore different pharmacological profiles. For instance, introduction of heterocyclic rings or additional substituents can lead to compounds with enhanced solubility or improved bioavailability.
The role of CAS No. 222811--09-- as an intermediate has been explored in several synthetic routes leading to bioactive molecules. Researchers have utilized this compound to construct more complex structures by incorporating additional functional groups or by linking it with other pharmacophores through amide or ester bonds. Such modifications can fine-tune the physicochemical properties of the resulting compounds, making them more suitable for therapeutic applications.
In conclusion,CAS No 222811--09-- represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel drugs targeting various diseases. As research continues to uncover new applications for pyridine derivatives,CAS No 222811--09-- is likely to play an increasingly important role in medicinal chemistry and drug development pipelines.
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